3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)propan-1-ol
Description
3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)propan-1-ol is a heterocyclic compound featuring a pyrazolo[3,4-d][1,2,3]triazine core substituted with a phenyl group at position 7 and a 3-aminopropanol moiety at position 3.
Properties
IUPAC Name |
3-[(7-phenylpyrazolo[3,4-d]triazin-4-yl)amino]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O/c20-8-4-7-14-12-11-9-15-19(13(11)17-18-16-12)10-5-2-1-3-6-10/h1-3,5-6,9,20H,4,7-8H2,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNPVCDVLJTHDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NN=NC(=C3C=N2)NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)propan-1-ol typically involves the following steps:
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Formation of the Pyrazolo[3,4-d][1,2,3]triazin-4-yl Intermediate
Starting Materials: 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol.
Reagents: Thionyl chloride (SOCl₂) is used to chlorinate the pyrazolo[3,4-d][1,2,3]triazin-4-ol.
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Amination and Propanol Addition
Reagents: The chlorinated intermediate is reacted with 3-aminopropan-1-ol.
Conditions: This step typically involves heating the mixture under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the propanol moiety.
Reduction: Reduction reactions may target the pyrazolo[3,4-d][1,2,3]triazin-4-yl ring, potentially altering its electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Oxidation of the hydroxyl group yields the corresponding aldehyde or carboxylic acid.
Reduction: Reduction can lead to the formation of dihydro derivatives.
Substitution: Substitution reactions can produce a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, 3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)propan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its heterocyclic structure, which is often associated with biological activity. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)propan-1-ol involves its interaction with specific molecular targets. The pyrazolo[3,4-d][1,2,3]triazin-4-yl core can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Key Observations :
- The target compound and 3-Ethyl-7-phenyl...triazin-4-one share a pyrazolo-triazine core but differ in substituents. The target’s 3-aminopropanol group introduces polarity, contrasting with the ethyl/ketone groups in the latter, which reduce hydrophilicity .
- The pyrrolo-triazine derivative replaces the pyrazolo core with a pyrrolo-triazine system, coupled with a methoxyphenyl and piperidine moiety. This increases molecular weight and complexity, likely enhancing receptor binding but reducing solubility.
Physicochemical Properties
Analysis :
- The target’s propanolamine chain enhances solubility compared to the ethyl/ketone analog , though its LogP may still limit membrane permeability.
Pharmacological Potential
While direct data for the target compound are unavailable, inferences can be drawn from analogs:
Pyrazolo-triazine Derivatives: Compounds like 3-Ethyl-7-phenyl...triazin-4-one are often intermediates in kinase inhibitor synthesis. The target’s amino-propanol group may improve target binding (e.g., ATP-binding pockets) compared to nonpolar substituents.
Pyrrolo-triazine Anticancer Agents : The crystalline pyrrolo-triazine derivative demonstrates efficacy in cancer models, suggesting that the target compound’s pyrazolo-triazine core could similarly interact with proliferative signaling pathways.
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